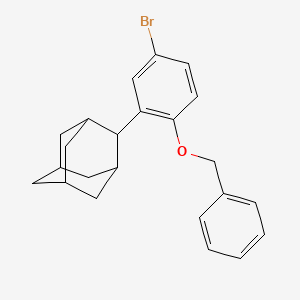

2-Adamantyl-1-benzyloxy-4-bromobenzene

Overview

Description

“2-Adamantyl-1-benzyloxy-4-bromobenzene” is an organic compound with the chemical formula C23H25BrO . It is a member of the family of adamantyl derivatives. The IUPAC name for this compound is (1R,3S,5r,7r)-2-(2-(benzyloxy)-5-bromophenyl)adamantane .

Synthesis Analysis

The synthesis of “2-Adamantyl-1-benzyloxy-4-bromobenzene” can be achieved by various methods, including the Friedel-Crafts reaction, the Grignard reaction, and the Suzuki coupling reaction.Molecular Structure Analysis

The molecular structure of “2-Adamantyl-1-benzyloxy-4-bromobenzene” consists of an adamantane group, which is a white crystalline solid consisting of four fused cyclohexane rings in a rigid, three-dimensional arrangement. The adamantyl group is a bulky and rigid molecule that imparts unique properties to the compounds that contain it.Chemical Reactions Analysis

“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a brominated benzene derivative, which exhibits a range of chemical properties, such as high reactivity, good thermal stability, and low toxicity. The compound can undergo a range of chemical reactions, such as halogenation, oxidation, and reduction, which can modify its physical and chemical properties.Physical And Chemical Properties Analysis

“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a white crystalline solid that is poorly soluble in water but readily soluble in organic solvents. It has a melting point of 161-164°C and a boiling point of 428°C. The compound has a density of 1.327g/cm³ .Scientific Research Applications

Structural and Molecular Analysis

2-(1-Adamantyl)-4-bromoanisole, a compound related to 2-Adamantyl-1-benzyloxy-4-bromobenzene, shows unique molecular conformation influenced by weak intramolecular hydrogen bonds. The molecular structure exhibits C—H⋯π interactions, contributing to our understanding of intermolecular forces and structural chemistry (Cheng, 2008).

Synthesis and Derivative Formation

Derivatives of 1-Adamantylbenzene, including 2-Adamantyl-1-benzyloxy-4-bromobenzene, are synthesized through Friedel-Crafts type reactions, expanding the chemical repertoire for potential applications in materials science and pharmaceuticals (Weib, Wray, & Schmutzler, 1979).

Polymer Chemistry

Adamantyl-substituted dihydroxybenzenes, precursors to compounds like 2-Adamantyl-1-benzyloxy-4-bromobenzene, are crucial in synthesizing poly(ether imide)s. These materials exhibit varied solubilities and thermal properties, marking their importance in developing new polymeric materials (Eastmond, Gibas, & Paprotny, 1999).

Catalysis and Cross-Coupling Reactions

Monomeric arylpalladium complexes involving adamantyl groups demonstrate significant reactivity and potential as intermediates in palladium-catalyzed cross-coupling reactions. These findings pave the way for new methodologies in chemical synthesis and catalysis (Stambuli, Bühl, & Hartwig, 2002).

Antioxidant and Anti-inflammatory Properties

Adamantyl-based ester derivatives exhibit strong antioxidant activities and potential anti-inflammatory properties. This underlines the importance of adamantane structures in medicinal chemistry and drug design, especially for neurological conditions and type-2 diabetes (Kumar et al., 2015).

Host-Guest Chemistry

Adamantyl groups, when involved in larger molecular structures like pillar[5]arenes, contribute to fascinating host-guest interactions. This is crucial in understanding molecular recognition and designing new materials for sensors and molecular devices (Ogoshi et al., 2008).

properties

IUPAC Name |

2-(5-bromo-2-phenylmethoxyphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYFIKGHAJXZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Adamantyl-1-benzyloxy-4-bromobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)